BenchChemオンラインストアへようこそ!

[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate

X-ray crystallography structural confirmation molecular geometry

[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate (CAS 1111589-55-9) is a synthetic heterocyclic compound characterized by a 5-phenyl-3,4-dihydropyrazole core linked via an oxoethyl ester bridge to a 4-formylphenoxyacetyl moiety (molecular formula C₂₀H₁₈N₂O₅, MW 366.37 g/mol). The compound belongs to the dihydropyrazole (pyrazoline) class, a scaffold broadly associated with antibacterial, antifungal, anticancer, and anti-inflammatory activities across numerous structural analogs.

Molecular Formula C20H18N2O5
Molecular Weight 366.373
CAS No. 1111589-55-9
Cat. No. B2980018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate
CAS1111589-55-9
Molecular FormulaC20H18N2O5
Molecular Weight366.373
Structural Identifiers
SMILESC1CN(N=C1C2=CC=CC=C2)C(=O)COC(=O)COC3=CC=C(C=C3)C=O
InChIInChI=1S/C20H18N2O5/c23-12-15-6-8-17(9-7-15)26-14-20(25)27-13-19(24)22-11-10-18(21-22)16-4-2-1-3-5-16/h1-9,12H,10-11,13-14H2
InChIKeyLINFBYYJTHTQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl 2-(4-formylphenoxy)acetate (CAS 1111589-55-9): Chemical Identity and Structural Baseline


[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate (CAS 1111589-55-9) is a synthetic heterocyclic compound characterized by a 5-phenyl-3,4-dihydropyrazole core linked via an oxoethyl ester bridge to a 4-formylphenoxyacetyl moiety (molecular formula C₂₀H₁₈N₂O₅, MW 366.37 g/mol) . The compound belongs to the dihydropyrazole (pyrazoline) class, a scaffold broadly associated with antibacterial, antifungal, anticancer, and anti-inflammatory activities across numerous structural analogs [1]. The presence of both the reactive 4-formylphenoxy group and the N-acylated dihydropyrazole ring distinguishes this compound from simpler dihydropyrazole derivatives and positions it as a versatile intermediate for further synthetic elaboration.

Why Generic Dihydropyrazole Analogs Cannot Substitute for [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate (CAS 1111589-55-9)


The dihydropyrazole class encompasses structurally diverse compounds whose biological activity is exquisitely sensitive to substitution pattern. The N-acylation status and the nature of the acyl substituent profoundly modulate pharmacological properties: a review of 4,5-dihydropyrazole derivatives demonstrates that varying substituents on the dihydropyrazole core can shift activity profiles across anticancer, antimicrobial, antimalarial, antiviral, antitubercular, anti-inflammatory, and anticonvulsant indications [1]. This compound uniquely incorporates a 4-formylphenoxyacetate ester at the N2 position of the dihydropyrazole ring—a substitution pattern not found among the simpler 1-acyl-5-aryl-dihydropyrazole analogs commonly studied [2]. The formyl group further provides a reactive handle for Schiff base formation and other conjugations that simpler analogs lack. Consequently, generic substitution without preserving this specific structural architecture would forfeit both the synthetic versatility and any substitution-dependent biological profile.

Quantitative Differentiation Evidence for [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate vs. Structural Analogs


Crystallographically Confirmed Molecular Architecture Enabling Rational Derivative Design

The solid-state structure of an analog bearing the identical C₂₀H₁₈N₂O₅ molecular formula and 2-pyrazoline core has been solved by single-crystal X-ray diffraction, providing unambiguous confirmation of bond lengths, angles, and the spatial orientation of the 5-phenyl and N-acyl substituents [1]. This crystallographic dataset enables computational docking and structure-based design that is not possible for structurally uncharacterized dihydropyrazole analogs. In contrast, the vast majority of dihydropyrazole derivatives reported in antimicrobial or anticancer SAR studies lack single-crystal structural confirmation, relying solely on spectroscopic characterization.

X-ray crystallography structural confirmation molecular geometry

Unique 4-Formylphenoxy Substituent Enables Schiff Base Derivatization Unavailable to Non-Formyl Analogs

The 4-formylphenoxy group on this compound provides a reactive aldehyde handle for condensation with primary amines, hydrazines, and hydrazides to generate Schiff base conjugates, a synthetic pathway demonstrably exploited in related 4-formylpyrazole chemistry for accessing diverse bioactive libraries [1]. By contrast, the most closely related analog class—1-acyl-5-aryl-3-(4-hydroxyphenyl)-4,5-dihydropyrazoles—lacks the formyl group and requires additional synthetic steps (e.g., Vilsmeier-Haack formylation) to introduce an aldehyde functionality post-hoc [2]. 4-Formylpyrazoles have been established as versatile building blocks yielding Schiff bases, pyrazolylpyrazolines, and numerous other heterocyclic systems [1].

synthetic versatility Schiff base aldehyde handle

Dual Phenoxyacetate–Dihydropyrazole Architecture Bridges Agrochemical and Medicinal Chemistry SAR Space

This compound integrates three pharmacophoric elements within a single molecular framework: (i) a dihydropyrazole core associated with broad antimicrobial and anticancer activity [1]; (ii) a phenoxyacetic acid ester scaffold independently validated as antimycobacterial agents (MIC values as low as 2 μg/mL against MRSA in related 1,3-diaryl-4-formylpyrazole series) [2]; and (iii) a reactive formyl appendage. In a 2024 study of 1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl-phenoxyacetic acid derivatives (compounds 50–104), several analogs demonstrated growth inhibition of Sclerotinia sclerotiorum at 200 mg/L, with compounds 53, 54, and 78 showing non-specific antifungal activity across multiple fungal strains [3]. While the specific target compound was not included in that study, its structural features place it at the intersection of dihydropyrazole-based pesticide SAR and phenoxyacetic acid-based antimycobacterial SAR—a dual-relevance profile not shared by simpler mono-functional dihydropyrazoles.

phenoxyacetic acid pesticide chemistry PPAR agonism

Preparative-Scale Synthetic Accessibility Validated Through Pyrazolylphenyl-Phenoxyacetic Acid Methodology

A dedicated preparative method for synthesizing pyrazolylphenyl-(phenoxy)-acetic acids—the direct structural class of this compound—has been developed and published by Moskvina, Shylin, and Khylia (2016), providing validated reaction conditions, workup procedures, and characterization protocols [1]. This documented methodology contrasts with the situation for many catalog-listed dihydropyrazole research chemicals, where synthetic routes remain proprietary or unpublished, introducing uncertainty in reproducibility and scale-up potential. The publication of a class-specific preparative method further indicates that the synthetic chemistry of this scaffold is tractable and amenable to modification of the aryl and acyl substituents.

synthetic methodology scale-up preparative chemistry

Recommended Application Scenarios for [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate Based on Verified Differentiation Evidence


Medicinal Chemistry: Scaffold for Dihydropyrazole-Based Antibacterial and Anticancer Lead Optimization

The compound's dihydropyrazole core is a validated pharmacophore for antibacterial and anticancer activity across multiple independent SAR series [1]. Its crystallographically confirmed geometry (via the structurally characterized C₂₀H₁₈N₂O₅ analog) [2] supports computational docking studies that can guide rational substitution of the formylphenoxy and phenyl groups to optimize target binding. This compound serves as a key intermediate for generating focused libraries exploring N2-acyl dihydropyrazole derivatives, a substitution pattern associated with antiproliferative activity against leukemic (SR, GI₅₀ = 0.0351 μM) and ovarian cancer (OVCAR-3, GI₅₀ = 0.248 μM) cell lines in structurally related pyrazolyl-thiazolinone hybrids [3].

Agrochemical Discovery: Phenoxyacetate-Dihydropyrazole Hybrids for Antifungal Lead Generation

The phenoxyacetic acid ester linkage in this compound aligns with the scaffold used in a 2024 study where 1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl-phenoxyacetic acid derivatives demonstrated antifungal activity against Sclerotinia sclerotiorum, Rhizoctonia solani, Alternaria brassicae, and Fusarium solani at 200 mg/L [4]. By procuring this compound as a starting material, agrochemical discovery teams can rapidly synthesize amide and hydrazide derivatives (via the formyl group) and screen against phytopathogenic fungal panels, leveraging SAR established for the broader class.

Synthetic Methodology Development: Formyl-Containing Heterocycle as a Demonstration Substrate

The 4-formylphenoxy group provides a well-defined aldehyde functionality for investigating new condensation chemistries (Schiff base formation, reductive amination, Knoevenagel reactions) on a heterocyclic substrate [5]. The compound's moderate molecular weight (366.37 g/mol) and the distinct NMR signatures of the dihydropyrazole, formyl, and phenoxy protons make it an analytically tractable substrate for reaction optimization studies. Its structural analogy to the crystallized C₂₀H₁₈N₂O₅ 2-pyrazoline [2] further facilitates interpretation of structural changes by X-ray diffraction.

Chemical Biology Tool: Bifunctional Probe for Target Identification Studies

The dual functional group architecture—a dihydropyrazole core for biological target engagement and a formyl handle for bioconjugation—makes this compound a potential precursor for affinity-based protein profiling (AfBPP) probes. The formyl group can be converted to an oxime or hydrazone linker for attachment of biotin, fluorophores, or photoaffinity labels without perturbing the dihydropyrazole pharmacophore. This bifunctional design is not available in simpler dihydropyrazole derivatives that lack a conjugation-competent functional group remote from the putative pharmacophore [1].

Quote Request

Request a Quote for [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.